1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine
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Overview
Description
1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine is a chemical compound with the molecular formula C19H29BrN2O2 and a molecular weight of 397.35 g/mol It is a piperidine derivative, where the piperidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 2-(2-bromophenyl)ethylamino group at the 3-position
Preparation Methods
The synthesis of 1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group at the nitrogen atom. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Substitution Reaction: The protected piperidine is then subjected to a substitution reaction with 2-(2-bromophenyl)ethylamine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-(2-bromophenyl)ethylamino group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine is primarily determined by its interaction with molecular targets such as receptors and enzymes. The presence of the 2-(2-bromophenyl)ethylamino group allows the compound to bind to specific sites on these targets, modulating their activity. The Boc protecting group can be removed to expose the free amine, which may further interact with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Boc-3-[2-(2-bromophenyl)ethylamino]piperidine can be compared with other piperidine derivatives, such as:
1-Boc-3-[2-(3-bromophenyl)ethylamino]piperidine: Similar structure but with the bromine atom at the 3-position of the phenyl ring.
1-Boc-3-[2-(4-bromophenyl)ethylamino]piperidine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
The unique positioning of the bromine atom in this compound may result in different reactivity and binding properties compared to its analogs.
Properties
CAS No. |
887584-50-1 |
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Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-(2-bromophenyl)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-6-8-15(13-21)20-11-10-14-7-4-5-9-16(14)19/h4-5,7,9,15,20H,6,8,10-13H2,1-3H3 |
InChI Key |
DXNWTQGPXBXAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCC2=CC=CC=C2Br |
Origin of Product |
United States |
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